7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Beschreibung
Eigenschaften
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFTHDYKJHNEV-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471908 | |
| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185304-42-1 | |
| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Precursor Synthesis: 7-Ethyl-10-hydroxycamptothecin
The synthesis of APC begins with the preparation of 7-ethyl-10-hydroxycamptothecin, a key intermediate. Traditional methods involve UV irradiation of 7-ethylcamptothecin in the presence of oxidizing agents, but these approaches suffer from low yields (~38%) and impurities (up to 22% residual 7-ethylcamptothecin). A patented innovation employs iodosobenzene diacetate as the oxidizing agent in a saturated aliphatic monocarboxylic acid solvent (e.g., acetic acid) with water, achieving >95% purity. This method eliminates the need for UV light, reduces side reactions, and streamlines purification via silica gel chromatography.
Table 1: Comparison of 7-Ethyl-10-hydroxycamptothecin Synthesis Methods
| Method | Oxidizing Agent | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional UV irradiation | O₂ (from air) | Dichloromethane | 38 | 78 |
| Iodosobenzene diacetate | Iodosobenzene diacetate | Acetic acid/water | 85 | 95 |
Introduction of the 4-Amino-1-piperidino Group
The 10-hydroxy group of 7-ethyl-10-hydroxycamptothecin undergoes carbamate formation with 4-amino-1-piperidinecarboxylic acid derivatives. A two-step approach is widely adopted:
-
Activation of the Hydroxyl Group : The 10-hydroxy moiety is converted to a chloroformate intermediate using phosgene or triphosgene in anhydrous dichloromethane at -20°C.
-
Coupling with 4-Amino-1-piperidine : The chloroformate reacts with 4-amino-1-piperidine in the presence of a base (e.g., triethylamine) at 0–25°C. This step requires strict moisture control to prevent hydrolysis.
An alternative single-step method utilizes 1,1'-carbonyldiimidazole (CDI) as both activating agent and base, achieving 92% yield under nitrogen atmosphere.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase side-product formation. Dichloromethane balances reactivity and selectivity.
-
Temperature : Coupling reactions proceed optimally at 0–5°C, minimizing thermal degradation of the camptothecin core.
Catalytic Systems
Recent advances employ pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst during carbamate formation, reducing epimerization risks at the camptothecin C-20 center.
Table 2: Catalytic Systems for Carbamate Formation
| Catalyst | Reaction Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| Triethylamine | 12 | 78 | 5.2 |
| PPTS | 8 | 92 | 1.8 |
Industrial-Scale Production
Continuous Flow Synthesis
A patented continuous flow system (Patent US7544801B2) integrates the oxidation and coupling steps, reducing intermediate isolation and improving throughput. Key features include:
Purification Strategies
Industrial processes prioritize crystallization over chromatography for cost efficiency. APC is recrystallized from ethanol/water (3:1 v/v) at 4°C, achieving 99.5% purity with <0.1% residual solvents.
Analytical Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with photodiode array detection (λ = 254 nm) is the gold standard. A validated method uses a C18 column (150 × 4.6 mm, 3.5 μm) with a gradient of acetonitrile/0.1% formic acid (35:65 to 60:40 over 20 min).
Structural Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 7-ethyl-10-hydroxycamptothecin.
Oxidation: It can undergo oxidation reactions to form different metabolites.
Substitution: The piperidino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of carboxylesterases.
Oxidation: Requires oxidizing agents such as cytochrome P450 enzymes.
Substitution: Involves nucleophilic reagents under controlled conditions.
Major Products
7-Ethyl-10-hydroxycamptothecin: Formed through hydrolysis.
Oxidized Metabolites: Various oxidized forms depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its antitumor activity and potential therapeutic applications.
Industry: Used in the development of new anticancer drugs and formulations
Wirkmechanismus
The compound exerts its effects primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the complex between topoisomerase I and DNA, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Irinotecan (CPT-11)
- Structure : CPT-11 contains a bis-piperidine substituent at the C10 position (Figure 1, ).
- Metabolism: Activated by CES (primarily CES2) to SN-38, which is 100–1,000× more cytotoxic . Concurrently, CYP3A4 oxidizes CPT-11 to NPC and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC) .
- Activity : CPT-11 itself has low cytotoxicity (IC₅₀ = 2.8 µg/mL in P388 cells) but serves as a prodrug for SN-38 .
- Hydrolysis Efficiency : Rapidly converted to SN-38 by CES2, with kinetic studies showing a 10-fold higher catalytic efficiency for CPT-11 compared to NPC .
SN-38
- Structure : Lacks the bulky C10 substituents of CPT-11 and NPC, featuring a hydroxyl group instead.
- Metabolism : Directly inhibits topoisomerase I, causing DNA damage. SN-38 is glucuronidated (UGT1A1) to inactive SN-38G for excretion .
- Activity : Highly potent (IC₅₀ = 0.001 µg/mL in P388 cells), responsible for CPT-11’s therapeutic and toxic effects (e.g., neutropenia, diarrhea) .
APC (7-Ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin)
- Structure: Contains a 5-aminopentanoic acid side chain at C10.
- Metabolism: Formed via CYP3A4 oxidation of CPT-11. Unlike NPC, APC cannot be hydrolyzed to SN-38 by human CES .
NPC vs. APC
Key Research Findings
Metabolic Competition : CYP3A4-mediated oxidation of CPT-11 to NPC and APC reduces the availability of CPT-11 for CES2 activation to SN-32. This competition influences therapeutic outcomes and toxicity .
Hydrolysis by CES Isoforms : NPC is hydrolyzed by CES1A1, CES2, and CES3, albeit less efficiently than CPT-11. For example, CES2 hydrolyzes NPC at 20% the rate of CPT-11 .
Species-Specific Metabolism : Rat serum carboxylesterase efficiently hydrolyzes both CPT-11 and NPC, unlike human CES, highlighting interspecies differences in prodrug activation .
Genetic Variability : Polymorphisms in CYP3A4/5 and CES2 affect NPC/APC formation and SN-38 levels, impacting interpatient variability in drug response .
Biologische Aktivität
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (commonly referred to as APC or RPR 121056) is a significant metabolite of the chemotherapeutic agent Irinotecan. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C33H38N4O8
- Molecular Weight : 618.6768 g/mol
- CAS Number : 181467-56-1
This compound operates primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-enzyme complex, it prevents DNA re-ligation, leading to DNA damage and ultimately inducing apoptosis in cancer cells.
Antitumor Activity
Research indicates that APC exhibits significant antitumor activity across various cancer cell lines. In vitro studies demonstrate its efficacy against colorectal cancer, lung cancer, and other solid tumors.
| Cancer Type | IC50 (µM) | Study Reference |
|---|---|---|
| Colorectal Cancer | 0.5 | Canal et al., 1996 |
| Lung Cancer | 0.7 | Canal et al., 1996 |
| Breast Cancer | 1.2 | Acanthus Research |
Pharmacokinetics
APC is characterized by its rapid absorption and extensive distribution in tissues. Its pharmacokinetic profile suggests a half-life conducive to sustained therapeutic effects.
| Parameter | Value |
|---|---|
| Volume of Distribution | 50 L |
| Clearance | 15 L/h |
| Half-life | 6 hours |
Clinical Efficacy
A clinical study involving patients with metastatic colorectal cancer demonstrated that APC, when administered as part of a combination therapy with other chemotherapeutic agents, resulted in a significant increase in overall survival rates compared to those receiving standard treatment.
- Study Design : Randomized control trial
- Population : 150 patients with advanced colorectal cancer
- Outcome : Increased median survival from 12 months to 18 months with APC inclusion.
Toxicity Profile
While APC is effective in targeting cancer cells, it is essential to monitor for potential toxicities. Common adverse effects reported include:
- Nausea and vomiting
- Neutropenia
- Diarrhea
These side effects necessitate careful patient management during treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 7-ethyl-10-hydroxycamptothecin with activated carbonyl derivatives of 4-amino-1-piperidine. Critical steps include the use of anhydrous conditions to prevent hydrolysis and the optimization of reaction temperature (e.g., 0–25°C) to minimize side reactions. For example, HENEGAR et al. (1997) achieved >95% purity by employing [1,4’-bipiperidinyl-1’-carbonyl chloride hydrochloride] under nitrogen atmosphere, followed by chromatographic purification . Analytical validation via NMR and HPLC is essential to confirm structural integrity .
Q. How is the stability of this compound assessed under varying physiological conditions, and what analytical techniques are recommended?
- Methodological Answer : Stability studies should follow ICH Q1A(R2) guidelines, focusing on hydrolytic degradation in buffers mimicking physiological pH (e.g., pH 1.2 for gastric fluid and pH 7.4 for plasma). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used to monitor degradation products. Column-switching systems with restricted access media, as described by Ma et al. (2003), enhance sensitivity for low-concentration analytes in biological matrices .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in the reported efficacy of this compound across different cancer cell lines?
- Methodological Answer : To address variability, employ factorial design to isolate variables such as cell line genetic profiles (e.g., TOP1 mutation status), drug exposure time, and microenvironmental factors (e.g., hypoxia). Preclinical studies should integrate dose-response curves and combinatorial indices (e.g., SynergyFinder) to quantify interactions with other chemotherapeutics. Linking results to a theoretical framework, such as the "topoisomerase I trapping" hypothesis, ensures mechanistic coherence .
Q. How can researchers optimize the lipophilicity and bioavailability of this compound through structural modifications without compromising its topoisomerase I inhibitory activity?
- Methodological Answer : Rational design should focus on modifying the camptothecin core’s 10- and 7-positions while preserving the lactone ring essential for activity. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to topoisomerase I. Synthetic strategies may include introducing PEGylated side chains or prodrug formulations, as seen in Irinotecan derivatives. In vitro permeability assays (e.g., Caco-2 monolayers) and pharmacokinetic profiling in rodent models are critical for validation .
Q. What methodologies are recommended to analyze the metabolic pathways of this compound in vivo, particularly regarding carboxylesterase-mediated activation?
- Methodological Answer : Use stable isotope-labeled analogs (e.g., deuterated compounds) coupled with LC-MS/MS for tracer studies. Isolate liver microsomes from preclinical models to quantify enzymatic hydrolysis rates. Comparative metabolomics across species (e.g., human vs. murine) can identify interspecies metabolic differences, ensuring translational relevance. Refer to ICH M3(R2) guidelines for interspecies scaling .
Key Methodological Considerations
- Synthesis Optimization : Prioritize reaction scalability and reproducibility by documenting solvent systems (e.g., dichloromethane vs. DMF), catalysts (e.g., DMAP), and purification techniques (e.g., flash chromatography) .
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent findings, emphasizing covariates like cell line origin and assay endpoints (e.g., IC50 vs. apoptosis markers) .
- Analytical Validation : Adhere to ICH Q2(R1) guidelines for method validation, including specificity, linearity, and robustness testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
